2-(2-(4-(2-(1,3-dioxoisoindolin-2-yl)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
Historical Development of Dual-Pharmacophore Compounds
The concept of dual-pharmacophore compounds emerged from the recognition that single-target therapies often fail to address multifactorial diseases. Early strategies involved covalent linking of two bioactive molecules, creating hybrid structures with combined pharmacological profiles. For example, synthetic hybrids of selective COX-2 inhibitors and antioxidant moieties were developed to enhance anti-inflammatory efficacy. However, these early hybrids faced challenges such as poor pharmacokinetics and increased molecular weight, limiting their clinical utility.
A pivotal shift occurred with the adoption of computational methods to identify shared pharmacophoric features between targets. Pharmacophore modeling, as demonstrated in the discovery of dual 5-lipoxygenase/soluble epoxide hydrolase inhibitors, enabled the design of smaller, optimized scaffolds capable of engaging multiple targets. This approach reduced reliance on brute-force molecular linking and instead prioritized spatial compatibility of interaction patterns. The compound discussed here reflects this paradigm, where the benzo[de]isoquinoline and dioxoisoindolin groups are strategically positioned to interact with distinct binding pockets while maintaining favorable drug-like properties.
Properties
IUPAC Name |
2-[2-[4-[2-(1,3-dioxoisoindol-2-yl)acetyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O5/c33-23(17-32-25(34)19-7-1-2-8-20(19)26(32)35)30-14-11-29(12-15-30)13-16-31-27(36)21-9-3-5-18-6-4-10-22(24(18)21)28(31)37/h1-10H,11-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXBVQJCTZSJLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)CN5C(=O)C6=CC=CC=C6C5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(2-(1,3-dioxoisoindolin-2-yl)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps. One common route starts with the preparation of 2-(1,3-dioxoisoindolin-2-yl)acetic acid, which is then converted to its acyl chloride derivative using reagents like thionyl chloride . This intermediate is then reacted with piperazine to form the corresponding piperazinyl derivative . The final step involves the coupling of this intermediate with a benzoisoquinoline derivative under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(2-(1,3-dioxoisoindolin-2-yl)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or benzoisoquinoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
Anticancer Activity
The compound's structural components indicate potential as an anticancer agent. Research has shown that isoindole-imide compounds can modulate the production of tumor necrosis factor (TNF) and interleukin (IL)-1, which are critical in cancer progression and inflammation . Specifically, compounds with similar isoindole structures have been noted for their ability to inhibit solid tumors and blood-borne cancers, including melanoma and breast cancer .
| Cancer Type | Mechanism of Action | Reference |
|---|---|---|
| Melanoma | Inhibition of TNF production | |
| Breast Cancer | Modulation of cytokine levels | |
| Solid Tumors | Stimulation of IL-10 production |
Neuropharmacological Applications
The compound's piperazine moiety suggests potential applications in treating neurological disorders. Similar derivatives have been evaluated for anticonvulsant activities, demonstrating efficacy in seizure models such as maximal electroshock and pentylenetetrazole-induced seizures . This indicates that the compound may possess neuroprotective properties.
| Activity | Test Method | Outcome |
|---|---|---|
| Anticonvulsant | Maximal Electroshock Seizure (MES) | Protection observed |
| CNS Depressant | Behavioral Activity Evaluation | Positive results |
Anti-inflammatory Properties
The compound has potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. Research indicates that isoindole-imide derivatives can effectively reduce inflammation by modulating the activity of cytokines such as TNF and IL-1, which are implicated in various inflammatory diseases .
| Inflammatory Condition | Mechanism | Reference |
|---|---|---|
| Autoimmune Diseases | Inhibition of TNF and IL-1 production | |
| Musculoskeletal Disorders | Modulation of inflammatory pathways |
Synthesis and Derivative Development
The synthesis of this compound often involves the use of 2-(1,3-dioxoisoindolin-2-yl) acetyl chloride as a precursor. Studies have explored various synthetic routes to develop novel derivatives that exhibit enhanced biological activities, including anti-proliferative effects against cancer cells .
Synthetic Route Overview
- Starting Material: 2-(1,3-dioxoisoindolin-2-yl) acetyl chloride
- Key Reactions:
- N-acylation with piperazine derivatives
- Formation of benzo[de]isoquinoline structures
Case Studies and Research Findings
Research has highlighted several case studies where related compounds have shown promising results:
- A study on N-(4-oxo-2-substitutedthiazolidin-3-yl) acetamide derivatives demonstrated anticonvulsant properties similar to those expected from the target compound .
- Another investigation focused on isoindole-imide compounds revealed their potential in treating various cancers by inhibiting TNF production and promoting T-cell stimulation .
Mechanism of Action
The mechanism of action of 2-(2-(4-(2-(1,3-dioxoisoindolin-2-yl)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Acetylcholinesterase (AChE) Inhibitory Activity
- Target Compound : The piperazine-ethyl-dioxoisoindolinyl-acetyl side chain may enhance binding to AChE’s peripheral anionic site (PAS), similar to benzylpiperazine derivatives. However, its bulky dioxoisoindolinyl group could reduce potency compared to smaller substituents like chlorine (e.g., Compound 4a, IC₅₀ = 0.91 μM vs. donepezil, IC₅₀ = 0.14 μM) .
- Compound 4a : The ortho-chlorine substituent on the benzyl group enhances electron-withdrawing effects, improving PAS binding and AChE inhibition .
Antimicrobial Activity
- Target Compound : The dioxoisoindolinyl-acetyl group may contribute to antimicrobial effects via membrane disruption or enzyme inhibition, as seen in imidazole-substituted analogs (MIC = 12.5–25 μg/mL) .
- Imidazole Derivatives : Electron-withdrawing groups on aromatic rings (e.g., nitro, chloro) correlate with higher antimicrobial efficacy, suggesting the target compound’s acetyl group could mimic this behavior .
Physicochemical Properties
- Lipophilicity : The dioxoisoindolinyl-acetyl moiety increases polarity compared to benzyl or pyridinylmethyl groups, which may influence blood-brain barrier penetration for CNS targets .
Biological Activity
The compound 2-(2-(4-(2-(1,3-dioxoisoindolin-2-yl)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H27N3O4
- Molecular Weight : 373.4 g/mol
- IUPAC Name : tert-butyl 4-[2-(1,3-dioxoisoindol-2-yl)propyl]piperazine-1-carboxylate
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to significant pharmacological effects.
1. Anti-inflammatory Activity
Research has indicated that derivatives of this compound may exhibit anti-inflammatory properties. For instance, compounds structurally related to this molecule have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process.
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| Compound A | 0.52 | High |
| Compound B | 0.78 | Moderate |
These findings suggest that the compound may serve as a lead structure for developing new anti-inflammatory agents.
2. Anticancer Potential
Studies have explored the anticancer properties of similar isoindole derivatives. The mechanism often involves inducing apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK.
Case Study: Isoindole Derivatives
A study focusing on isoindole derivatives demonstrated that certain modifications could enhance cytotoxicity against various cancer cell lines, including breast and prostate cancers. The results highlighted the potential of these compounds in cancer therapy.
Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of this compound and its analogs. For example:
- In vitro Studies : Various assays have been conducted to assess cytotoxicity and anti-inflammatory effects.
- In vivo Studies : Animal models have been utilized to evaluate the therapeutic efficacy and safety profile.
Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are reported for preparing this compound, and how do reaction conditions influence yield?
The compound is synthesized via nucleophilic substitution reactions. A representative method involves refluxing 2-(4-((1,3-dioxoisoindolin-2-yl)methyl)phenyl)ethyl-4-methylbenzene sulfonate with a substituted piperazine derivative (e.g., 1-(3-chlorophenyl)piperazine) in ethanol with KOH as a base. Reaction times (2–3 hours) and molar ratios (e.g., 1:1.1 for piperazine) are critical for optimizing yields (~50–70%) . Alternative routes use phthalic anhydride condensation with amine intermediates under acidic conditions .
Q. How is the compound’s structural identity confirmed in academic studies?
Structural characterization employs:
- Single-crystal X-ray diffraction : Resolves bond lengths/angles and confirms the piperazine ring conformation (e.g., chair or boat) .
- Synchrotron X-ray powder diffraction : Validates bulk crystallinity and detects polymorphic forms .
- NMR spectroscopy : Distinct signals for the benzo[de]isoquinoline-dione (δ 7.5–8.5 ppm) and piperazine (δ 2.5–3.5 ppm) moieties .
Q. What safety precautions are recommended for handling this compound?
Safety data sheets advise:
- Use of PPE (gloves, goggles) to avoid dermal/ocular exposure.
- Storage in airtight containers at –20°C to prevent degradation.
- Avoidance of inhalation; work in fume hoods during synthesis .
Advanced Research Questions
Q. How do structural modifications (e.g., piperazine substituents) affect bioactivity in related compounds?
Comparative studies on analogs reveal:
- Antipsychotic activity : Electron-withdrawing groups (e.g., –Cl) on the piperazine aryl ring enhance dopamine D2 receptor binding .
- Acetylcholinesterase inhibition : Substitution with bulkier groups (e.g., benzoyl) improves IC50 values by modulating hydrophobic interactions .
- Crystallinity : Methyl or ethyl groups on piperazine reduce lattice energy, increasing solubility but decreasing thermal stability .
Q. What experimental challenges arise in resolving contradictory bioactivity data across studies?
Discrepancies in reported IC50 values may stem from:
- Assay variability : Differences in cell lines (e.g., SH-SY5Y vs. PC12) or enzyme sources (human vs. rat AChE) .
- Solubility limitations : Poor aqueous solubility (common in isoindoline-diones) can lead to underestimation of potency. Use of DMSO carriers >0.1% may introduce cytotoxicity .
- Stereochemical factors : Unreported enantiomeric ratios in racemic mixtures alter binding kinetics .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?
- Molecular docking : Predicts binding poses to targets like AChE or serotonin receptors. For example, piperazine nitrogen orientation influences hydrogen bonding with Glu199 in AChE .
- ADMET prediction : LogP values >3 indicate high lipophilicity, suggesting need for PEGylation or prodrug strategies to enhance bioavailability .
Q. What analytical techniques resolve discrepancies in reported crystal structures?
Conflicting unit cell parameters (e.g., monoclinic vs. orthorhombic) are resolved via:
- Rietveld refinement : Matches experimental powder diffraction patterns with theoretical models to identify dominant polymorphs .
- Thermogravimetric analysis (TGA) : Detects solvate forms (e.g., ethanol or water adducts) that alter crystallographic data .
Methodological Considerations
Q. What strategies optimize reaction yields in large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction times from hours to minutes (e.g., 30 minutes at 100°C) while maintaining yields .
- Phase-transfer catalysis : Using TBAB (tetrabutylammonium bromide) in biphasic systems (water/dichloromethane) improves piperazine coupling efficiency .
Q. How are stability issues addressed during long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
